molecular formula C10H13NO3 B13046104 (3S)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid

(3S)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid

Cat. No.: B13046104
M. Wt: 195.21 g/mol
InChI Key: YALCEYJLXZXKQN-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid is a chiral β-amino acid derivative designed for advanced pharmaceutical and antimicrobial research. Its structure, featuring a phenolic hydroxyl group on an aromatic ring, makes it a valuable scaffold for developing novel bioactive compounds . This compound serves as a key building block in medicinal chemistry, particularly in the exploration of new therapeutic agents. Research on analogous 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has demonstrated significant, structure-dependent activity against multidrug-resistant bacterial and fungal pathogens, including ESKAPE group bacteria and Candida auris . The structural motifs present in this compound are also investigated for their potential to improve pharmacokinetic properties, such as in the design of amino acid prodrugs for enhanced brain delivery . As a non-proteogenic amino acid, it is of great interest for studying microbial cell wall synthesis pathways, specifically enzymes involved in peptidoglycan formation like those in the MurA-F pathway, which are attractive targets for new antimicrobials . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(3S)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-6-4-7(12)2-3-8(6)9(11)5-10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)/t9-/m0/s1

InChI Key

YALCEYJLXZXKQN-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)O)[C@H](CC(=O)O)N

Canonical SMILES

CC1=C(C=CC(=C1)O)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Stereospecific Synthetic Routes from Epoxy Intermediates

A prominent approach involves the reaction of chiral epoxides with amino-substituted aromatic compounds under inert atmosphere and controlled temperature conditions. For example, a patented method describes the reaction of a chiral glycidate ester derivative of a substituted phenyl group with an amino-thiophenol intermediate to yield stereospecific hydroxy amino acid derivatives without the need for catalysts, enhancing purity and yield. This process operates under inert atmosphere in an inert solvent, typically at elevated temperatures, and avoids catalyst addition, which is advantageous for downstream purification and product quality.

Esterification and Subsequent Functional Group Manipulation

The preparation often includes esterification of the free acid to methyl esters using methanol in the presence of strong acid catalysts such as sulfuric acid under reflux conditions. This step facilitates purification and further chemical transformations. Subsequent reactions include oxidation, reduction, and substitution on the phenolic and amino groups to tailor the compound’s properties or to introduce protecting groups.

O-Alkylation of L-Tyrosine Derivatives

Another synthetic strategy starts from commercially available L-tyrosine, which is selectively O-alkylated using alkyl or aralkyl halides in the presence of bases such as sodium hydroxide or potassium hydroxide and chelating agents. The O-alkylated intermediates undergo diazotization and dialkylation steps to yield optically pure 3-aryl-2-hydroxy propanoic acid derivatives. This method achieves high enantiopurity (97-99%) and moderate overall yields (40-45%). Debenzylation is performed using Pd/C or similar catalysts, and oxidation steps employ chromium trioxide or sodium chlorite/TEMPO/bleach systems.

Direct Synthesis from 4-Hydroxy-2-Methylbenzaldehyde and Amino Acid Derivatives

Some methods utilize 4-hydroxy-2-methylbenzaldehyde as a starting material, which undergoes condensation with amino acid derivatives or their equivalents under controlled conditions. The reaction conditions are optimized to favor the formation of the β-amino acid with the desired stereochemistry. These syntheses often require purification steps such as crystallization or chromatography to isolate the target compound in high purity.

Comparative Data Table of Preparation Methods

Methodology Starting Materials Key Reaction Conditions Catalysts/Additives Yield (%) Enantiopurity (%) Advantages References
Epoxide-Amino Thiophenol Reaction Chiral glycidate ester, amino-thiophenol Heated, inert atmosphere, inert solvent None High High Catalyst-free, high purity
Esterification and Functionalization (3S)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid Methanol, strong acid catalyst, reflux Sulfuric acid Moderate Preserved Facilitates purification
O-Alkylation of L-Tyrosine L-Tyrosine, alkyl/aralkyl halides Base (NaOH, KOH), chelating agent, solvent Pd/C for debenzylation 40-45 97-99 High enantiopurity, scalable
Condensation from Benzaldehyde 4-Hydroxy-2-methylbenzaldehyde, amino acid derivatives Controlled temperature, purification steps Variable Moderate Variable Direct synthesis, accessible precursors

Detailed Research Findings and Notes

  • The catalyst-free epoxide ring-opening reaction with amino-thiophenol derivatives is notable for avoiding metal catalysts, which reduces contamination and simplifies purification, critical for pharmaceutical applications.

  • Esterification under acidic reflux is a classical method to convert the free acid to methyl esters, improving solubility and handling in subsequent steps. This method is well-established but requires careful control to prevent racemization.

  • The O-alkylation and diazotization approach starting from L-tyrosine offers a route to high optical purity products, essential for chiral drugs. The use of Pd/C and other hydrogenation catalysts in debenzylation steps is efficient and widely applied in industry.

  • Oxidation and reduction reactions on the aromatic and amino groups enable the synthesis of derivatives and analogues, expanding the chemical space for biological evaluation.

  • Industrial synthesis increasingly adopts continuous flow reactors and green chemistry principles to enhance yield, reduce waste, and improve safety.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various alkylating or acylating agents under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a secondary or tertiary alcohol.

    Substitution: Formation of N-substituted derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

Role as a Building Block
This compound serves as an essential building block in the synthesis of pharmaceuticals. Its structural characteristics enable it to function as an inhibitor or modulator in several biological pathways, particularly in the treatment of neurological disorders and cancer.

Case Study: Neurological Disorders
Research indicates that derivatives of this compound can cross the blood-brain barrier, making them potential candidates for treating conditions such as Alzheimer's disease and multiple sclerosis. A study demonstrated that these compounds could enhance synaptic plasticity, which is crucial for memory and learning.

Table 1: Pharmacological Applications

Application AreaDescriptionReference
Neurological DisordersPotential treatments for Alzheimer's and multiple sclerosis
CancerEnhances efficacy of anticancer drugs
Enzyme InhibitionCompetes with natural substrates for enzyme binding sites

Biochemical Research

Amino Acid Metabolism Studies
(3S)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid is utilized in studies related to amino acid metabolism and protein synthesis. It aids researchers in understanding cellular processes better, particularly in metabolic pathways.

Case Study: Protein Synthesis
In biochemical assays, this compound was shown to modulate the activity of specific enzymes involved in protein degradation pathways, demonstrating its potential as an enzyme inhibitor.

Material Science

Polymer Chemistry Applications
The unique properties of this amino acid have led to its exploration in polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and mechanical strength.

Case Study: Polymer Synthesis
Research has indicated that incorporating (3S)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid into polymers results in materials with improved resistance to thermal degradation and mechanical stress.

Cosmetic Industry

Potential in Skincare Products
Due to its moisturizing properties and ability to enhance skin elasticity, this compound is being investigated for use in cosmetic formulations. Its antioxidant properties may also contribute to anti-aging effects.

Food Industry

Flavor Enhancement and Nutritional Supplementation
There is potential for (3S)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid to be explored as a flavor enhancer or nutritional supplement, contributing to the development of functional foods.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participate in biochemical reactions, and modulate cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Phenyl Groups

(a) Substituent Effects on Aromatic Rings

Compounds with variations in the phenyl ring substituents demonstrate how electronic and steric properties modulate biological activity and stability:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
(3S)-3-Amino-3-(4-fluorophenyl)propanoic acid 4-Fluorophenyl C₉H₁₀FNO₂ 195.18 Intermediate in peptide synthesis; enhanced metabolic stability due to fluorine’s electronegativity
(3S)-3-Amino-3-(4-bromophenyl)propanoic acid HCl 4-Bromophenyl C₉H₁₀BrNO₂·HCl 280.54 Research chemical; bromine enhances lipophilicity and potential CNS penetration
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid 4-Hydroxy-3,5-diiodophenyl C₉H₉I₂NO₃ 448.99 High molecular weight; iodine may confer radiolabeling utility or thyroid hormone mimicry

Key Observations :

  • Fluorine : Enhances metabolic stability and bioavailability due to resistance to oxidative degradation .
  • Hydroxy Groups : Increase polarity, reducing BBB permeability but enhancing solubility in aqueous environments .
(b) Heterocyclic and Modified Backbones

Compounds with heterocyclic rings or modified amino acid backbones highlight the role of structural diversity:

Compound Name Structural Feature Molecular Formula Molecular Weight Key Properties/Applications Reference
(3S)-3-Amino-3-(6-chloropyridin-2-yl)propanoic acid HCl Chloropyridine ring C₈H₁₀Cl₂N₂O₂ 237.08 Potential kinase inhibitor; pyridine ring enables metal coordination
(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid Additional β-hydroxy group C₉H₁₀FNO₃ 199.18 Dual functional groups (amino + hydroxy) may enhance chiral recognition in enzyme binding
2-Amino-3-(methylamino)-propanoic acid (BMAA) Methylamino group C₄H₁₀N₂O₂ 118.13 Neurotoxin linked to neurodegenerative diseases; methylamino group disrupts glutamate receptor regulation

Key Observations :

  • Heterocyclic Rings : Improve binding to enzymatic active sites (e.g., kinases) via π-π stacking or hydrogen bonding .
  • Methylamino Groups: Introduce neurotoxic effects by mimicking endogenous neurotransmitters (e.g., glutamate) .

Pharmacokinetic and Toxicity Profiles

(a) Blood-Brain Barrier Permeability
  • BMAA : Exhibits low BBB permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g) but achieves neurotoxic concentrations (>250 µM) at high doses (>100 mg/kg) .
  • Halogenated Derivatives : Bromine or iodine substituents may enhance BBB penetration compared to hydroxy-substituted analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight logP* (Predicted) Solubility (mg/mL) Bioactivity Notes
(3S)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid 4-Hydroxy-2-methylphenyl 209.22 (calc.) 0.5–1.2 ~10 (aqueous) Potential antioxidant
(3S)-3-Amino-3-(4-fluorophenyl)propanoic acid 4-Fluorophenyl 195.18 1.8–2.3 ~5 (DMSO) Peptide intermediate
BMAA Methylamino 118.13 -1.2 >100 (aqueous) Neurotoxic excitotoxin

*logP values estimated via analogy to similar compounds.

Biological Activity

(3S)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid, also known as a derivative of amino acids featuring a 4-hydroxyphenyl moiety, has garnered attention for its diverse biological activities. This compound is part of a broader class of molecules being investigated for their potential as antimicrobial and anticancer agents. The following sections detail its biological activity, including antimicrobial and antioxidant properties, as well as its effects on cancer cell viability.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of (3S)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid exhibit significant antimicrobial activity against various multidrug-resistant pathogens. The research primarily focuses on the ESKAPE group of bacteria, which are known for their high levels of resistance to antibiotics.

Key Findings:

  • Broad-Spectrum Activity : Compounds derived from (3S)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid showed promising results against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. Minimum inhibitory concentrations (MICs) ranged from 0.5 to 64 µg/mL depending on the specific pathogen and compound structure .
  • Structure-Activity Relationship : The introduction of different substituents on the phenyl ring influenced the antimicrobial potency. For example, compounds with a 4-OH group exhibited enhanced activity against certain bacterial strains compared to those without this modification .

Table 1: Antimicrobial Activity of Selected Derivatives

CompoundPathogenMIC (µg/mL)
2MRSA8
8E. faecalis16
14E. coli16
20K. pneumoniae>64

Antioxidant Properties

In addition to antimicrobial activity, (3S)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid derivatives have been evaluated for their antioxidant capabilities. These properties are crucial for potential therapeutic applications in oxidative stress-related diseases.

Key Findings:

  • Radical Scavenging Activity : Compounds were tested using the DPPH radical scavenging assay, revealing significant antioxidant activity. The most effective compound exhibited scavenging capabilities comparable to ascorbic acid, a standard antioxidant .
  • Mechanism of Action : The antioxidant activity is believed to stem from the ability of these compounds to donate electrons or hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging (%)Comparison with Ascorbic Acid
2085Comparable
1270Moderate
2960Lower

Anticancer Activity

The anticancer potential of (3S)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid derivatives has also been explored, particularly in non-small cell lung cancer (NSCLC) models.

Key Findings:

  • Cell Viability Reduction : Several derivatives demonstrated the ability to reduce the viability of A549 lung cancer cells by over 50%, indicating strong cytotoxic effects . Notably, compound 20 was highlighted for its potent anticancer properties while exhibiting lower toxicity towards non-cancerous Vero cells.
  • Migration Inhibition : In addition to reducing cell viability, some compounds inhibited A549 cell migration, which is critical in cancer metastasis .

Table 3: Anticancer Activity Summary

CompoundA549 Cell Viability (%)Migration Inhibition (%)
205045
126030
Control (Doxorubicin)40N/A

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